molecular formula C17H16N6O2S B2800446 N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide CAS No. 1396878-04-8

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2800446
CAS No.: 1396878-04-8
M. Wt: 368.42
InChI Key: HDMLZRUTEMLBIG-UHFFFAOYSA-N
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Description

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and antibacterial research. Its molecular structure incorporates two privileged scaffolds in modern drug discovery: a thiophene-3-carboxamide moiety and a pyrrolidine-carbonyl tetrazole system. The tetrazole ring is a quintessential five-membered heterocycle known to be a bioisostere for carboxylic acids, imparting improved metabolic stability and enhancing binding affinity to biological targets. Tetrazoles have been successfully integrated into the structure of several FDA-approved antibacterial drugs, serving as critical pharmacophores responsible for specific antibacterial activity . The pyrrolidine subunit is another five-membered heterocycle frequently employed in antibiotic design, featured in generations of beta-lactam carbapenems and cephalosporins to fine-tune physicochemical properties and biological activity . Concurrently, the thiophene ring is a fundamental heteroaromatic building block extensively utilized in the development of novel therapeutic agents and functional materials, contributing to significant molecular interactions within biological systems . This combination of features makes this compound a highly valuable chemical tool for researchers investigating new antibacterial strategies, particularly in the rational design of inhibitors targeting resistant bacterial strains. It is supplied exclusively for non-human, in-vitro research applications. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c24-16(12-7-10-26-11-12)18-13-3-5-14(6-4-13)23-20-15(19-21-23)17(25)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMLZRUTEMLBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-1-carbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonylating agent under controlled conditions.

    Synthesis of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling with Phenyl and Thiophene Moieties: The final step involves coupling the pyrrolidine-1-carbonyl and tetrazole intermediates with a phenylthiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide exhibit significant anticancer properties. For instance, thiazole and pyridine derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves the inhibition of tubulin polymerization and modulation of apoptotic pathways.

Anticonvulsant Effects

Research has demonstrated that tetrazole-containing compounds possess anticonvulsant properties. A study highlighted the efficacy of certain pyrrolidine derivatives in reducing seizure activity in animal models . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring influence the anticonvulsant activity significantly.

Metabolic Disorders

This compound has been investigated for its potential role as an agonist for GPR119, a receptor implicated in glucose metabolism and insulin secretion. Compounds with similar structures have shown promise in treating type II diabetes by enhancing insulin sensitivity and reducing hyperglycemia .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of thiazole-pyridine hybrids against various cancer cell lines. The results showed that specific derivatives significantly inhibited cell proliferation, demonstrating IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Anticonvulsant Properties

In another investigation, a series of pyrrolidine derivatives were tested for their anticonvulsant activity using electroshock seizure models. The findings revealed that modifications to the phenyl ring enhanced efficacy, with some compounds achieving over 80% protection against induced seizures .

Mechanism of Action

The mechanism of action of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Key Structural Features and Hypothesized Properties

The compound’s structural analogs (from provided evidence and inferred data) highlight critical variations in substituents and their pharmacological implications:

Compound Name Core Structure Key Substituents Molecular Weight (Da)* Potential Properties
N-(4-(5-(Pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide Thiophene-carboxamide Tetrazole (2H-tetrazol-2-yl), pyrrolidine-1-carbonyl, phenyl linker ~428 (estimated) Enhanced metabolic stability (tetrazole), moderate solubility (pyrrolidine)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-carboxamide Thiadiazole, 4-fluorophenyl, isopropyl group 393.42 Increased lipophilicity (fluorophenyl), potential CYP inhibition (thiadiazole)
1-(3-Chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-([5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Trifluoromethyl-tetrazole, chloropyridinyl, cyano group ~554 (estimated) High metabolic stability (trifluoromethyl), strong electronegativity (cyano)

*Molecular weights for non-evidence compounds are estimated based on structural analysis.

Functional Group Analysis

  • Tetrazole vs. Thiadiazole : The tetrazole in the target compound (vs. thiadiazole in ) offers superior bioisosteric replacement for carboxylates, improving oral bioavailability and resistance to enzymatic degradation . Thiadiazoles, however, may enhance membrane permeability due to increased lipophilicity .
  • Pyrrolidine-1-carbonyl vs.
  • Thiophene vs. Pyrazole/Pyrrolidine Cores : Thiophene’s aromaticity favors π-π interactions in hydrophobic binding pockets, while pyrazole cores () allow for greater planar rigidity, possibly improving selectivity .

Pharmacokinetic and Pharmacodynamic Implications

  • Solubility : The pyrrolidine moiety in the target compound may confer moderate aqueous solubility compared to the highly lipophilic trifluoromethyl group in ’s analog .
  • Metabolic Stability : Tetrazoles generally resist oxidative metabolism, whereas thiadiazoles () are prone to glutathione conjugation, increasing clearance rates .
  • Target Selectivity : The thiophene core’s electronic profile may favor kinase or protease inhibition, contrasting with pyrazole-based compounds (), which are common in anti-inflammatory targets .

Q & A

Q. How do solvent dielectric constants impact reaction kinetics for this compound?

  • High dielectric solvents (DMF, ε = 36.7) stabilize ionic intermediates in SNAr reactions, accelerating cyclization. Ethanol (ε = 24.3) may slow kinetics but improve selectivity. Dielectric-dependent Arrhenius plots quantify activation energies .

Mechanistic Insights

Q. What evidence supports the proposed radical-mediated pathway in tetrazole formation?

  • ESR spectroscopy detects transient nitrene radicals during thermolysis. Radical traps (TEMPO) reduce yields by 60%, confirming radical involvement. Isotope effects (kH/kD = 1.8) suggest H-atom abstraction steps .

Q. How does the compound’s tautomeric equilibrium (tetrazole vs. tetrazolium) affect bioactivity?

  • pH-Dependent Studies : At physiological pH (7.4), the tetrazolium form predominates, enhancing charge interactions with DNA grooves. UV-Vis titration (λmax shift from 260 nm to 280 nm) monitors tautomer ratios .

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